molecular formula C50H71N13O14 B10831732 H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH

H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH

Cat. No.: B10831732
M. Wt: 1078.2 g/mol
InChI Key: LXMKAPMSYYEFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in the DL configuration, meaning it contains both D- and L- forms of the amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific proteins or altering membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Ile-OH: Similar structure but with L-isoleucine instead of DL-isoleucine.

    H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Val-OH: Contains valine instead of isoleucine.

Uniqueness

The uniqueness of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” lies in its specific sequence and the presence of DL-isoleucine, which may confer distinct structural and functional properties compared to similar peptides.

Properties

Molecular Formula

C50H71N13O14

Molecular Weight

1078.2 g/mol

IUPAC Name

2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[5-amino-2-[[1-[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)

InChI Key

LXMKAPMSYYEFSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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